molecular formula C40H78O3 B12660462 Docosyl (R)-12-hydroxyoleate CAS No. 93980-71-3

Docosyl (R)-12-hydroxyoleate

Cat. No.: B12660462
CAS No.: 93980-71-3
M. Wt: 607.0 g/mol
InChI Key: ZZYZIGHSNONPPV-BLCKFSMSSA-N
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Description

Docosyl ®-12-hydroxyoleate is a complex organic compound that belongs to the class of fatty acid esters It is derived from docosanol and 12-hydroxyoleic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docosyl ®-12-hydroxyoleate typically involves the esterification of docosanol with 12-hydroxyoleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of Docosyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored for the green synthesis of this compound, offering an environmentally friendly alternative to traditional chemical methods.

Chemical Reactions Analysis

Types of Reactions

Docosyl ®-12-hydroxyoleate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Docosyl ®-12-hydroxyoleate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.

Mechanism of Action

The mechanism of action of Docosyl ®-12-hydroxyoleate involves its interaction with cell membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and stability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyl group of the compound can also participate in hydrogen bonding, further influencing its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties.

    12-Hydroxyoleic Acid: A monounsaturated fatty acid with a hydroxyl group at the 12th position.

    Behenyl Alcohol: Another long-chain fatty alcohol used in cosmetics and personal care products.

Uniqueness

Docosyl ®-12-hydroxyoleate is unique due to its combination of a long aliphatic chain and a hydroxylated fatty acid. This structure imparts both hydrophobic and hydrophilic properties, making it an effective emulsifier and surfactant. Its ability to interact with cell membranes also sets it apart from other similar compounds, providing unique applications in biological and medical research.

Properties

CAS No.

93980-71-3

Molecular Formula

C40H78O3

Molecular Weight

607.0 g/mol

IUPAC Name

docosyl (Z)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C40H78O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-30-34-38-43-40(42)37-33-29-26-23-22-25-28-32-36-39(41)35-31-8-6-4-2/h28,32,39,41H,3-27,29-31,33-38H2,1-2H3/b32-28-

InChI Key

ZZYZIGHSNONPPV-BLCKFSMSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O

Origin of Product

United States

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